molecular formula C14H16N6O2 B2842701 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e CAS No. 1014072-84-4

8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dion e

Cat. No. B2842701
CAS RN: 1014072-84-4
M. Wt: 300.322
InChI Key: YBUXYZXJSWPUBA-UHFFFAOYSA-N
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Description

The “3,5-Dimethylpyrazolyl” group is a part of various compounds and it’s known for its ability to form complexes with various metals . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms .


Synthesis Analysis

In a study, the reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups resulted in energetic cocrystals . Another study reported the synthesis of a nickel (II) complex that contains a tridentate SNS ligand prepared in 67% yield .


Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For example, a nickel (II) complex that contains a tridentate SNS ligand was characterized using single crystal X-ray diffraction, elemental analysis, magnetic susceptibility, ESI-mass spectrometry, NMR (1H, 13C{1H} and HSQC) spectroscopy and UV–Visible spectroscopy .


Chemical Reactions Analysis

The tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] 1+[PF6]− (pz′ = 3,5-dimethylpyrazolyl) reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn(CO)2L{HC(pz′)3}]+ {L = PEt33+, P(OEt)34+, P(OCH2)3CEt 5+, py 6+, MeCN 7+, CNBut8+ and CNXyl 9+} .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their structure. For example, the compound “3,5-Dimethylpyrazole” is a white solid with a density of 1.027 g/cm^3, a melting point of 107.5 °C, and a boiling point of 218 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel synthetic approaches for pyrazole and pyrimidine derivatives, including the specified compound, involve catalysis by ionic liquids supported on functionalized nanosilica under microwave irradiation and solvent-free conditions. These methods highlight the compound's relevance in creating efficient, reusable catalyst systems for multicomponent chemical syntheses (Rahmani et al., 2018).

Biological Activities

  • Cytotoxic Activities : Research on carboxamide derivatives of related compounds demonstrates significant cytotoxic activities against various cancer cell lines. Such studies suggest the potential utility of these compounds, including the one , in developing novel anticancer agents. The synthesis of these derivatives aims at identifying compounds with potent growth inhibitory properties, indicating a direct application in cancer research and therapy development (Deady et al., 2003).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Synthesis of novel Schiff bases derived from related compounds has been shown to exhibit moderate to good antibacterial activity against several bacterial strains. This research underscores the potential of such compounds, including 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione, in the development of new antimicrobial agents (Asiri & Khan, 2010).

Catalytic Applications

  • Catalysis in Organic Synthesis : The compound's structural relatives have been used as catalysts in organic synthesis, demonstrating the potential for 8-(3,5-Dimethylpyrazolyl)-3-methyl-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione to serve in similar capacities. Such applications are crucial for developing greener, more efficient chemical processes (Heravi & Daraie, 2016).

Mechanism of Action

The mechanism of action of these compounds can vary greatly depending on their structure and the specific reactions they are involved in. For example, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] 1+[PF6]− (pz′ = 3,5-dimethylpyrazolyl) reacts with a range of P-, N- and C-donor ligands, L, in the presence of trimethylamine oxide to give [Mn(CO)2L{HC(pz′)3}]+ {L = PEt33+, P(OEt)34+, P(OCH2)3CEt 5+, py 6+, MeCN 7+, CNBut8+ and CNXyl 9+} .

Future Directions

The future directions of research involving these compounds could involve further exploration of their synthesis, structure, and reactivity. For example, one study demonstrated the potential of a platform to garner fundamental insight into metal-catalysed reactions in porous solids . Another study indicated that cerium (III) complex could be a candidate for efficient and stable blue OLEDs because of its spin- and parity-allowed d−f transition from the Ce 3+ ion .

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-5-6-19-10-11(18(4)14(22)16-12(10)21)15-13(19)20-9(3)7-8(2)17-20/h5,7H,1,6H2,2-4H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUXYZXJSWPUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Allyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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